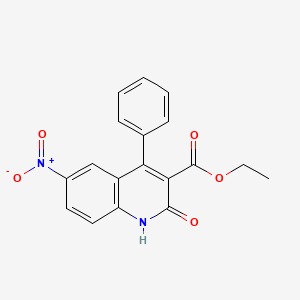

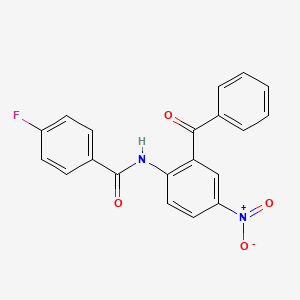

ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate is a compound that has been studied for its ability to act as a catalyst for various chemical reactions. It is a member of the quinoline family of compounds, and has been studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Biginelli Reaction and Dihydropyrimidinones

The Biginelli reaction is a versatile acid-catalyzed, three-component reaction that leads to the synthesis of highly functionalized heterocycles. LaSOM® 293 was synthesized using the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition. This four-step route yielded LaSOM® 293 with an impressive 84% yield . Dihydropyrimidinones (DHPMs) are a class of compounds with diverse pharmacological effects, including anticancer properties.

Anticancer Potential

LaSOM® 293’s structure makes it an intriguing candidate for anticancer drug development. While specific studies on LaSOM® 293 are limited, DHPMs have been investigated in this context. For instance, Monastrol, a DHPM, acts as a kinesin-5 inhibitor, leading to cell cycle arrest and apoptosis .

Melanocortin Receptors and Beyond

LaSOM® 293 and related compounds have been explored as melanocortin receptor agonists. Additionally, they exhibit fungicidal, insecticidal, acaricidal, antiviral, and anticonvulsant activities . These diverse effects hint at their potential in various therapeutic areas.

RNA-Dependent RNA Polymerase Inhibition

LaSOM® 293’s structure contains a triazole moiety, which has been associated with inhibitory effects. For instance, a derivative of 4-hydroxy-2(1H)-quinolinone, a compound similar to LaSOM® 293, was described as an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Antimicrobial Properties

While direct studies on LaSOM® 293’s antimicrobial effects are scarce, its structural features suggest potential activity. Similar DHPMs have been evaluated for antimicrobial potential, making this an interesting avenue for further investigation .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to have neuroprotective effects , suggesting potential targets within the nervous system.

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

Based on the reported mode of action, it can be inferred that the compound may influence pathways related to er stress, apoptosis, and inflammation .

Result of Action

Similar compounds have shown neuroprotective and anti-neuroinflammatory effects , suggesting that ethyl 6-nitro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate may have similar effects.

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially affect the action of the compound .

Propiedades

IUPAC Name |

ethyl 6-nitro-2-oxo-4-phenyl-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-2-25-18(22)16-15(11-6-4-3-5-7-11)13-10-12(20(23)24)8-9-14(13)19-17(16)21/h3-10H,2H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGWYUZSZRWJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354196 |

Source

|

| Record name | F0011-0786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-hydroxy-6-nitro-4-phenylquinoline-3-carboxylate | |

CAS RN |

5627-69-0 |

Source

|

| Record name | F0011-0786 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)

![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)

![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524321.png)

![4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524322.png)

![N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524325.png)

![4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B6524330.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6524336.png)

![1-{1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylbutan-1-one](/img/structure/B6524350.png)